molecular formula C43H54NO8P B563665 (S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl)phosphoryloxy-4-(4-octylphenyl)butane CAS No. 1217779-54-8

(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl)phosphoryloxy-4-(4-octylphenyl)butane

Cat. No.: B563665
CAS No.: 1217779-54-8
M. Wt: 743.878
InChI Key: IDAOSETYORAFDX-QLKFWGTOSA-N
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Description

(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl)phosphoryloxy-4-(4-octylphenyl)butane is a useful research compound. Its molecular formula is C43H54NO8P and its molecular weight is 743.878. The purity is usually 95%.
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Biological Activity

(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl)phosphoryloxy-4-(4-octylphenyl)butane is a complex organic compound with potential biological activities. Its unique structure, featuring a phosphoryloxy group and various aromatic substituents, suggests it may interact with biological systems in significant ways. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C₃₁H₃₅N₁O₄P
  • Molecular Weight : 505.67 g/mol
  • Boiling Point : Approximately 815.4 ± 65.0 °C (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the phosphoryloxy group and the introduction of the benzyloxycarbonyl and acetoxy moieties. Precise synthetic routes can vary based on the desired yield and purity.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in:

  • Cell Proliferation : Potential inhibition of tumor cell growth.
  • Antimicrobial Activity : Efficacy against various bacterial strains.
  • Neuroprotective Effects : Possible applications in neurodegenerative disease models.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, studies on related phosphonate compounds showed inhibition of cancer cell proliferation in vitro. In one study, derivatives were tested against human cancer cell lines, revealing IC50 values ranging from 6.26 μM to 20.46 μM depending on the cell line and assay type used .

Antimicrobial Properties

Compounds structurally related to this compound have demonstrated broad-spectrum antimicrobial activity. In vitro assays indicated effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) often below 50 μg/mL .

Comparative Biological Activity Table

Activity TypeRelated CompoundsIC50/Effectiveness
AntitumorSimilar phosphonates6.26 - 20.46 μM
AntimicrobialBenzothiazole derivativesMIC < 50 μg/mL
NeuroprotectiveRelated UBTsSignificant attenuation of neuronal injury

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the aromatic rings and functional groups can significantly impact biological efficacy. For instance, the presence of specific substituents in the para position on aromatic rings has been linked to enhanced activity against cancer cell lines .

Properties

IUPAC Name

[(2S)-2-[bis(phenylmethoxy)phosphoryloxymethyl]-4-(4-octylphenyl)-2-(phenylmethoxycarbonylamino)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54NO8P/c1-3-4-5-6-7-11-18-37-25-27-38(28-26-37)29-30-43(34-49-36(2)45,44-42(46)48-31-39-19-12-8-13-20-39)35-52-53(47,50-32-40-21-14-9-15-22-40)51-33-41-23-16-10-17-24-41/h8-10,12-17,19-28H,3-7,11,18,29-35H2,1-2H3,(H,44,46)/t43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAOSETYORAFDX-QLKFWGTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)CC[C@](COC(=O)C)(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675684
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-2-({[bis(benzyloxy)phosphoryl]oxy}methyl)-4-(4-octylphenyl)butyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217779-54-8
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-2-({[bis(benzyloxy)phosphoryl]oxy}methyl)-4-(4-octylphenyl)butyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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